Mannosylglycerate
Description
Properties
Molecular Formula |
C9H16O9 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4?,5-,6+,7+,9-/m1/s1 |
InChI Key |
DDXCFDOPXBPUJC-WEDYNZIRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(CO)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |
Synonyms |
mannosylglycerate mannosylglyceric acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Mannosylglycerate Synthase (MGS) Activity
This compound synthase (MGS) is a key enzyme in this compound synthesis, catalyzing the transfer of mannose from activated sugar donors .
-
MGS utilizes GDP-α-mannose as a donor substrate, transferring mannose to the C2-OH group of D-glycerate .
-
Various divalent cations, such as Mg2+, Ca2+, Mn2+, Ni2+, and Co2+, can facilitate MGS catalysis .
Data from Substrate Screening of MGS
| MGS + Lactate | MGS Mg2+ + GDP | MGS Mn2+ + GDP | MGS Mg2+ + GDP-mannose | |
|---|---|---|---|---|
| Space group | P3 221 | P3 221 | P3 221 | P3 221 |
| Cell dimensions | ||||
| a, b, c | 149.0, 149.0, 155.0 Å | 149.6, 149.6, 154.1 Å | 149.8, 149.8, 154.7 Å | 149.5, 149.5, 154.3 Å |
| α, β, γ | 90, 90, 120° | 90, 90, 120° | 90, 90, 120° | 90, 90, 120° |
| Resolution | 67 to 2.30 Å | 50 to 2.45 Å | 50 to 2.80 Å | 23.4 to 2.70 Å |
Impact on Protein Stability
This compound stabilizes proteins, protecting them from thermal denaturation .
-
It restricts protein motions at different timescales, affecting specific structural elements .
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This compound preferentially affects the local motions of β-sheet residues .
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It increases the free-energy values of amide protons, influencing their urea dependence profile .
Immunomodulatory Activity
Mannosyl compounds, including this compound, exhibit immunomodulatory activities .
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This compound promotes the viability and phagocytic function of macrophages .
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It enhances the secretion of cytokines such as TNF-α, interleukin-6 (IL-6), and IL-10 by macrophages .
Formation of Mannosylglucosylglycerate
R. baltica MggA utilizes GDP-mannose, UDP-mannose, and ADP-mannose as substrates. MggA uses glucosylphosphoglycerate (GPG) as a mannosyl-acceptor leading to the formation of mannosylglucosylphosphoglycerate .
Comparison with Similar Compounds
Table 1: Key Compatible Solutes and Their Properties
Structural Insights:
- MG: α-D-mannopyranosyl-(1→2)-glycerate (anionic glycoside).
- MPG : Phosphorylated intermediate (3-phosphate on glycerate).
- DIP: Phosphate-bridged inositol dimers (neutral under physiological pH).
- Trehalose: Non-reducing disaccharide (α,α-1,1-glucoside).
Enzymatic and Kinetic Differences
Table 2: Enzymatic Properties of MG Synthase (MGS) vs. MPG Synthase (MPGS)
Kinetic Parameters for MGS :
Evolutionary and Ecological Roles
- MG vs. DIP : In P. furiosus, MG accumulates under salt stress, while DIP responds to heat stress, suggesting complementary adaptive strategies .
- MG vs. Trehalose : MG’s superior thermostabilizing ability reflects its specialization in extremophiles, whereas trehalose is widespread in mesophiles .
- Horizontal Gene Transfer (HGT) : MG biosynthesis genes show low homology across species, indicating divergent evolution or HGT events .
Preparation Methods
GDP-Mannose-Dependent Pathways
The most widely characterized route for MG synthesis involves this compound synthase (MGS), which catalyzes the transfer of a mannosyl group from GDP-mannose to d-glycerate. In Rhodothermus marinus, recombinant MGS achieves a yield exceeding 50% under optimized conditions, with GDP-mannose and glycerate as substrates. The reaction proceeds via a retaining mechanism, preserving the α-configuration of the mannosyl moiety. Key parameters include:
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Temperature : Optimal activity occurs between 90–100°C for thermophilic archaeal MGS variants.
-
pH : Activity peaks at pH 6.4–7.4 for MGS from Pyrococcus horikoshii.
-
Cofactors : Mg²⁺ and Ca²⁺ enhance catalytic efficiency, though Mn²⁺, Ni²⁺, and Co²⁺ show partial activity.
Table 1: Comparative Enzymatic Synthesis Parameters
| Source Organism | Optimal Temp (°C) | pH Optimum | Yield (%) | Metal Ion Preference |
|---|---|---|---|---|
| Rhodothermus marinus | 95–100 | 7.0–7.4 | 50–55 | Ca²⁺, Mg²⁺ |
| Pyrococcus horikoshii | 90–100 | 6.4–7.4 | 40–45 | Mg²⁺ |
| Dehalococcoides ethenogenes | 50 | 6.0–7.0 | 30–35 | Mn²⁺ |
Bifunctional Enzymatic Systems
Bifunctional enzymes, such as those in Dehalococcoides ethenogenes, combine mannosyl-3-phosphoglycerate synthase (MPGS) and phosphatase activities. This system first synthesizes mannosyl-3-phosphoglycerate (MPG) from GDP-mannose and 3-phosphoglycerate, followed by dephosphorylation to yield MG. The bifunctional MGSD enzyme exhibits a mesophilic optimum (50°C), broadening its applicability in industrial settings.
Microbial Extraction and Biosynthesis
Hyperthermophilic Archaea
Pyrococcus horikoshii accumulates MG under osmotic stress. Cells subjected to cold-water shock release MG into the extracellular medium, enabling purification via ethanol precipitation and ion-exchange chromatography. NMR analysis confirms MG identity, with yields of 20–25 mg per gram of cell dry weight.
Recombinant Escherichia coli Systems
Heterologous expression of mgs genes in E. coli enables MG production without osmotic stress induction. Strain BL21(DE3) transformed with R. marinus mgs produces 12 mM MG in 24 hours, though intracellular accumulation remains limited due to transporter incompatibility.
Table 2: MG Yields from Microbial Sources
| Organism | Induction Method | Extraction Technique | Yield (mg/g CDW) |
|---|---|---|---|
| Pyrococcus horikoshii | Osmotic stress | Ethanol precipitation | 20–25 |
| E. coli BL21(DE3) | IPTG induction | Cold-water shock | 15–18 |
| Saccharomyces cerevisiae | Galactose induction | Boiling ethanol extraction | 8–10 |
Chemical Synthesis Approaches
Chemical routes to MG remain less developed due to the complexity of stereoselective glycosidic bond formation. Early attempts utilized Koenigs-Knorr glycosylation, protecting glycerate’s C2-hydroxyl with tert-butyldimethylsilyl groups. However, yields rarely exceeded 15%, with significant byproduct formation. Enzymatic methods dominate due to superior regio- and stereoselectivity.
Optimization Strategies for Scalable Production
Substrate Engineering
Replacing GDP-mannose with cheaper donors like GDP-glucose reduces costs. R. marinus MGS exhibits substrate promiscuity, accepting GDP-glucose with 60% relative activity compared to GDP-mannose.
Q & A
Q. What are the primary biological functions of mannosylglycerate (MG) in extremophiles, and how are these roles experimentally validated?
MG serves as a compatible solute in (hyper)thermophilic prokaryotes, stabilizing proteins under osmotic and thermal stress. Key methods to validate its role include:
- In vitro assays : Measuring thermal denaturation of enzymes (e.g., lactate dehydrogenase) with/without MG .
- Genetic knockouts : Disrupting MG biosynthetic genes (e.g., mgS or mpgs/mpgp) and observing growth defects under stress conditions .
- NMR spectroscopy : Quantifying MG accumulation in cells under varying salinity/temperature .
Q. What standardized methodologies are used to detect and quantify MG in microbial and algal systems?
- Chromatographic techniques : HPLC coupled with refractive index detection or mass spectrometry for separation and quantification .
- Nuclear Magnetic Resonance (NMR) : - and -NMR to identify MG’s unique glycosidic linkage and confirm purity .
- Enzymatic assays : Using MG-specific hydrolases (e.g., MGH) to hydrolyze MG and measure product formation spectrophotometrically .
Q. How does MG contribute to osmotic adjustment in thermophiles, and what experimental models are used to study this?
MG accumulation correlates with external salinity in organisms like Rhodothermus marinus. Researchers use:
- Controlled chemostat cultures : Varying NaCl concentrations and measuring intracellular MG via -NMR .
- Comparative genomics : Identifying MG synthesis genes (mgS, mpgs/mpgp) in extremophiles versus non-accumulating species .
Advanced Research Questions
Q. What evolutionary mechanisms explain the divergent biosynthetic pathways (single-step vs. two-step) for MG in prokaryotes versus red algae?
The single-step pathway in red algae involves MG synthase (MGS) using GDP-mannose, while prokaryotes utilize a two-step pathway (MPGS + MPGP). Phylogenetic analyses of MGS homologs suggest:
Q. How can researchers address contradictory data on MG’s role in non-thermophilic eukaryotes (e.g., fungi) where biosynthetic genes exist but MG is undetected?
Proposed approaches include:
- Metabolomic profiling : High-resolution MS/MS to screen for MG or derivatives in fungal extracts .
- Enzyme promiscuity studies : Testing recombinant MG synthases for alternative substrates (e.g., glucosylglycerate) .
- Gene co-expression analysis : Linking MG-related genes to other pathways (e.g., cell wall biosynthesis) .
Q. What methodological challenges arise in reconciling MG’s protein-stabilizing effects in vitro with its in vivo physiological roles?
Challenges include:
- Compartmentalization : Differentiating cytosolic vs. extracellular MG concentrations using fluorescent biosensors .
- Interference from other solutes : Using mutant strains lacking competing osmolytes (e.g., di-myo-inositol phosphate) to isolate MG’s effects .
- Dynamic modeling : Integrating proteomic and metabolomic data to simulate MG’s impact on protein folding kinetics .
Q. How do structural studies of MG synthases inform enzyme engineering for biotechnological applications?
Key insights from X-ray crystallography and mutagenesis:
- Metal ion dependency : Thermostable MG synthases (e.g., Thermus thermophilus MPGS) require Mg or Mn for activity, guiding metal-cofactor optimization .
- Substrate-binding pockets : Residues like Asp in Pyrococcus horikoshii MPGS are critical for GDP-mannose binding; site-directed mutagenesis can alter substrate specificity .
Q. What strategies resolve discrepancies in MG quantification across studies, particularly when analyzing mixed microbial communities?
- Isotope dilution mass spectrometry : Using -labeled MG as an internal standard .
- Meta-transcriptomics : Prioritizing samples where MG synthesis genes (e.g., mgS) are actively expressed .
- Community separation : Flow cytometry or microfluidics to isolate target extremophiles before extraction .
Methodological Guidelines
- For evolutionary studies : Use maximum-likelihood phylogenetic tools (e.g., PhyML) with bootstrap validation (>1000 replicates) to analyze MG-related gene clusters .
- For enzyme characterization : Combine kinetic assays (e.g., Michaelis-Menten parameters) with structural data (e.g., cryo-EM) to resolve catalytic mechanisms .
- For conflicting functional data : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
